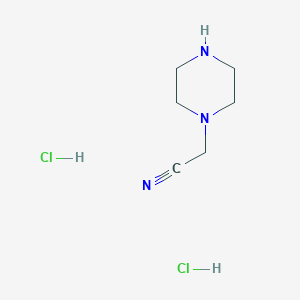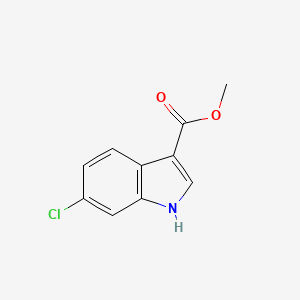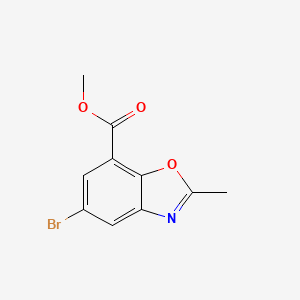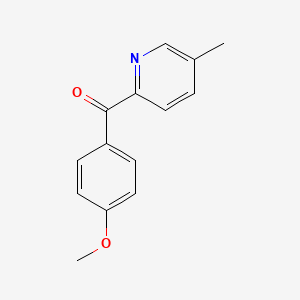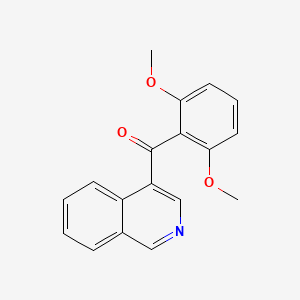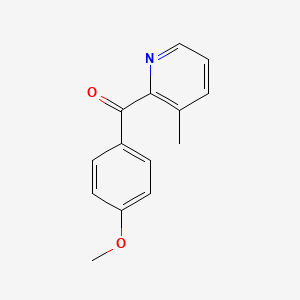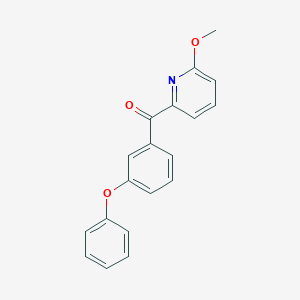
2-(2-Chlorophenyl)-2-methylpropanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of ketamine, a compound with a similar structure, has been achieved in five steps starting from cyclohexanone and 2-chlorophenyl magnesium bromide . Another study reported the synthesis of chalcone derivatives, which have shown an array of pharmacological and biological effects .Applications De Recherche Scientifique
1. Application in Glycosidation Reactions
2-Chloro-2-methylpropanoic ester, a derivative of 2-(2-Chlorophenyl)-2-methylpropanoic acid, has been utilized in the Schmidt glycosidation reaction. This reaction facilitates efficient glycosidation of sterically hindered alcohols under mild acidic conditions, yielding glycoside products with high yield and beta-selectivity. This process is significant for its ability to avoid the formation of orthoester side products and its compatibility with a variety of substrates (Szpilman & Carreira, 2009).
2. In Photocatalytic Degradation of Chlorophenols
2-Chlorophenol (2-CP), structurally related to this compound, has been studied for its photocatalytic degradation using copper-doped titanium dioxide. This study is crucial in understanding the environmental impact and degradation pathways of chlorophenols under natural light conditions. The research provides insights into the synthesis parameters affecting 2-CP degradation and explores operational parameters under visible-light irradiation (Lin et al., 2018).
3. Role in DNA-Based Nanodevices
2-(4-Chlorophenyl)-2-cyanopropanoic acid (CPA), closely related to this compound, has been employed as a chemical fuel for the operation of DNA-based nanodevices. This application demonstrates the potential of CPA in driving the operation of DNA nanoswitches and DNA-based receptors through pH-controlled cycles, showcasing its significance in the field of molecular nanotechnology (Mariottini et al., 2021).
4. In Synthesis of Novel Antibacterial Agents
The synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-Diones, which are structurally related to this compound, has been explored. These compounds were evaluated for their antibacterial efficacy against both gram-negative and gram-positive bacteria, indicating the potential of these derivatives in the development of new antibacterial agents (Sheikh et al., 2009).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKRPQSYTKMVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679037 | |
| Record name | 2-(2-Chlorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69849-06-5 | |
| Record name | 2-(2-Chlorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride](/img/structure/B1421696.png)

![6-ethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1421698.png)
